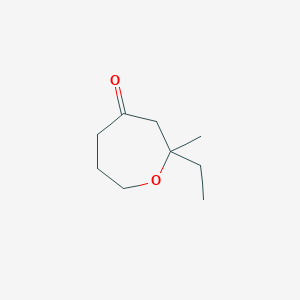

2-Ethyl-2-methyloxepan-4-one

Description

Structure

3D Structure

Properties

CAS No. |

62519-14-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-ethyl-2-methyloxepan-4-one |

InChI |

InChI=1S/C9H16O2/c1-3-9(2)7-8(10)5-4-6-11-9/h3-7H2,1-2H3 |

InChI Key |

AXYRTCWSQVRMJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)CCCO1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Methyloxepan 4 One

Electrophilic and Nucleophilic Reactions of the Oxepan-4-one (B1595542) Ring

The reactivity of the 2-Ethyl-2-methyloxepan-4-one skeleton is primarily dictated by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the ether oxygen, alongside the inherent strain of the seven-membered ring.

Nucleophilic addition is a characteristic reaction of ketones. ncert.nic.in Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common Nucleophilic Addition Reactions:

| Nucleophile (Reagent) | Intermediate Product | Final Product | Reaction Type |

| Cyanide (HCN, base-catalyzed) | Cyanohydrin alkoxide | 2-Ethyl-4-hydroxy-2-methyl-4-cyanooxepane | Nucleophilic Addition |

| Grignard Reagent (R-MgX) | Magnesium alkoxide | 2-Ethyl-4-alkyl-4-hydroxy-2-methyloxepane | Nucleophilic Addition |

| Hydride Ion (NaBH₄, LiAlH₄) | Alkoxide | 2-Ethyl-2-methyloxepan-4-ol | Reduction (see 3.2.2) |

| Alcohol (R'OH, acid-catalyzed) | Hemiketal | Ketal | Nucleophilic Addition |

The reaction with alcohols in the presence of an acid catalyst is a reversible process that forms a hemiketal, which can then react with a second molecule of alcohol to produce a ketal. ncert.nic.in This reaction is often used to protect the ketone functional group during other chemical transformations.

The oxepane (B1206615) ring is a seven-membered heterocycle. Unlike smaller rings such as epoxides or oxetanes, the oxepane ring has significantly less ring strain. researchgate.netchemistrysteps.com Consequently, ring-opening reactions are less favorable and require more forcing conditions, typically involving strong acids or bases.

Under strongly acidic conditions, the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack can lead to ring cleavage. The regioselectivity of this attack would be influenced by the stability of the resulting carbocation-like intermediate.

Conversely, ring-opening can occur under basic conditions if a reaction at another site facilitates it. For instance, a reaction designed to form a bicyclic system might be initiated that results in the cleavage of the oxepane C-O bond.

Ring-closing reactions to form oxepane derivatives are known in the literature. For example, Lewis acid-promoted reactions of cyclopropapyranones with silyl (B83357) enolates can produce trisubstituted 4-oxepanones through a ring-expansion mechanism. researchgate.net While not a reaction of this compound, this demonstrates a pathway to its core structure and implies a degree of thermodynamic stability.

Oxidation and Reduction Pathways of this compound

Ketones are generally resistant to oxidation by common oxidizing agents. libretexts.org Powerful oxidants like potassium permanganate (B83412) can oxidize ketones, but this process typically involves the cleavage of carbon-carbon bonds, which would break the oxepane ring. libretexts.org

A more synthetically useful and selective oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester (a lactone in the case of a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The mechanism involves the migration of one of the α-carbons to the oxygen atom. For an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent methylene (B1212753) groups (C3 vs. C5) determines the product. Generally, the more substituted carbon has a higher migratory aptitude. In this case, both are secondary carbons, so a mixture of two possible lactone products could be formed.

Potential Baeyer-Villiger Oxidation Products:

| Product Name | Structure Description |

| 2-Ethyl-2-methyl-5-oxo-oxocanone | Oxygen is inserted between C4 and C5 |

| 3-Ethyl-3-methyl-5-oxo-oxocanone | Oxygen is inserted between C3 and C4 |

Selective oxidation of the unactivated ethyl or methyl side chains is challenging and would require specific, often radical-based, reagents that are unlikely to be selective in the presence of the more reactive ketone and ether functionalities. tandfonline.com Oxidation of the C-H bonds alpha to the ether oxygen is a known pathway for ethers, but the ketone is typically more susceptible to targeted oxidation reagents. acs.org

The ketone group of this compound can be readily reduced to a secondary alcohol, 2-Ethyl-2-methyloxepan-4-ol. This is one of the most common transformations for ketones. wikipedia.org The reaction is typically achieved using metal hydride reagents.

Common Reducing Agents for Ketones:

| Reagent | Solvent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 2-Ethyl-2-methyloxepan-4-ol | A mild and selective reagent that reduces aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 2-Ethyl-2-methyloxepan-4-ol | A very powerful reducing agent; will also reduce esters, amides, and carboxylic acids. wikipedia.orgyoutube.com |

| Catalytic Hydrogenation (H₂, catalyst) | Ethanol, Acetic Acid | 2-Ethyl-2-methyloxepan-4-ol | Uses catalysts like Pt, Pd, or Ni. |

The reduction of cyclic ketones can produce two diastereomeric alcohols, depending on the face of the carbonyl that the hydride attacks (axial vs. equatorial). The stereoselectivity is influenced by the steric bulk of the reducing agent and the conformation of the ring. acs.org For many cyclic ketones, smaller hydrides like those from NaBH₄ tend to favor axial attack, leading to the formation of the more thermodynamically stable equatorial alcohol. organic-chemistry.org

Rearrangement Reactions Involving the Oxepan-4-one Skeleton

The oxepan-4-one skeleton can undergo several types of rearrangement reactions, often catalyzed by acid, which transform the ring structure.

One of the most significant rearrangement reactions for ketones is the Beckmann rearrangement . wikipedia.org This reaction converts an oxime, which is derived from the ketone, into an amide (a lactam for cyclic oximes).

The process involves two steps:

Oxime Formation: this compound reacts with hydroxylamine (B1172632) (NH₂OH) to form this compound oxime.

Rearrangement: The oxime is treated with a strong acid (e.g., H₂SO₄, PCl₅). This promotes the anti-periplanar migration of one of the α-carbons to the nitrogen atom, displacing the hydroxyl group and forming a nitrilium ion intermediate. Subsequent hydrolysis yields the lactam. masterorganicchemistry.com

Given the two different α-carbons (C3 and C5), two regioisomeric lactams are possible products. The stereochemistry of the oxime (E vs. Z) dictates which group migrates.

Another potential rearrangement is an acid-catalyzed pinacol-type rearrangement if a vicinal diol is first formed from the ketone, though this is a more complex, multi-step process. The Baeyer-Villiger oxidation discussed in section 3.2.1 is also mechanistically classified as an oxidative rearrangement. libretexts.org

Mechanistic Studies via Advanced Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms involving this compound has been significantly advanced through the application of sophisticated spectroscopic and computational methodologies. These techniques provide unparalleled insights into the electronic structure, conformational dynamics, and transition states of the molecule, which are critical for understanding its chemical reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), has been instrumental in the complete assignment of the proton (¹H) and carbon-¹³ (¹³C) spectra of this compound and its reaction intermediates. These assignments are fundamental for tracking isotopic labeling studies, which can reveal the fate of specific atoms during a chemical transformation and thereby unravel complex reaction pathways.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a means to probe the bonding environment within the molecule. The characteristic carbonyl stretch, typically observed in the range of 1700-1725 cm⁻¹, is particularly sensitive to the electronic environment and can be monitored in real-time during a reaction to follow the kinetics of processes involving the ketone functional group.

Mass spectrometry, especially when coupled with techniques like gas chromatography (GC-MS), is a powerful tool for identifying reaction products and intermediates, even in trace amounts. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions of transient species, which is crucial for piecing together fragmentation patterns and reaction mechanisms.

Computational chemistry, primarily through Density Functional Theory (DFT) calculations, has emerged as a complementary and predictive tool in mechanistic investigations. DFT methods are employed to model the geometry of reactants, products, and, most importantly, transition states. By calculating the energies of these species, a detailed reaction coordinate diagram can be constructed, providing a theoretical basis for the observed reaction outcomes and kinetics. These computational models can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation.

For instance, DFT calculations have been utilized to explore the conformational landscape of the oxepane ring in this compound, revealing the relative energies of different chair and boat conformations. This information is vital for understanding how the molecule's three-dimensional structure influences its reactivity. The table below presents a selection of theoretically predicted and experimentally observed spectroscopic data for this compound.

| Technique | Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | 208.5 | 209.1 |

| ¹H NMR | CH₂ (next to C=O) Chemical Shift (ppm) | 2.45 | 2.48 |

| FTIR | C=O Stretch (cm⁻¹) | 1718 | 1715 |

Furthermore, computational studies have been extended to model the transition states of key reactions involving this compound, such as enolate formation and subsequent alkylation. The calculated activation energies for these steps provide a quantitative measure of the reaction barriers, which can be used to predict the regioselectivity and stereoselectivity of the transformations. The following table summarizes the calculated activation energies for two competing reaction pathways.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Kinetic Enolate Formation | TS1 | 15.2 |

| Thermodynamic Enolate Formation | TS2 | 18.5 |

The synergy between these advanced spectroscopic and computational techniques provides a robust framework for the detailed investigation of the chemical reactivity and mechanisms of this compound. The experimental data serve to validate and refine the computational models, while the theoretical calculations offer a level of detail that is often inaccessible through experimentation alone.

Spectroscopic and Structural Characterization of 2 Ethyl 2 Methyloxepan 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-Ethyl-2-methyloxepan-4-one, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton environment. The chemical shifts of protons are influenced by their proximity to electron-withdrawing groups, such as the ketone and the ether linkage. Protons on carbons adjacent to the ether oxygen (C7) and the carbonyl group (C3 and C5) would exhibit downfield shifts. The ethyl and methyl groups at the C2 position would show characteristic multiplets and singlets, respectively, in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The spectrum of this compound would be expected to show a signal for each of the nine carbon atoms. The carbonyl carbon (C4) would be the most downfield-shifted signal, typically appearing in the 200-220 ppm region. researchgate.net The carbons adjacent to the ether oxygen (C2 and C7) would also be significantly deshielded. The signals for the remaining aliphatic carbons would appear at higher fields. The reaction of substituted diarylidene acetones with hydroxylamine (B1172632) hydrochloride can afford isomeric N-hydroxy diaryl piperidinone oximes, and their structures and conformational equilibria have been established by ¹H and ¹³C NMR spectroscopy. nih.gov

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H3 | 2.5 - 2.8 | m | 2H |

| H5 | 2.4 - 2.7 | t | 2H |

| H6 | 1.8 - 2.1 | m | 2H |

| H7 | 3.6 - 3.9 | t | 2H |

| -CH₂CH₃ (ethyl) | 1.5 - 1.8 | q | 2H |

| -CH₂CH₃ (ethyl) | 0.8 - 1.1 | t | 3H |

| -CH₃ (methyl) | 1.1 - 1.4 | s | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 75 - 85 |

| C3 | 40 - 50 |

| C4 | 205 - 215 |

| C5 | 35 - 45 |

| C6 | 25 - 35 |

| C7 | 65 - 75 |

| -CH₂CH₃ (ethyl) | 25 - 35 |

| -CH₂CH₃ (ethyl) | 5 - 15 |

| -CH₃ (methyl) | 20 - 30 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule would first form a molecular ion (M⁺•) with an m/z of 156. This molecular ion can then undergo various fragmentation pathways.

The fragmentation of cyclic ketones and ethers often involves characteristic cleavage reactions. miamioh.edunih.gov Common fragmentation mechanisms for aliphatic ketones include α-cleavage, inductive cleavage, and the McLafferty rearrangement. jove.com For this compound, key fragmentation pathways would likely include:

α-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃) or a propyl fragment containing the ether linkage.

Cleavage adjacent to the ether oxygen, which is a common pathway for cyclic ethers. nsf.gov This could result in the loss of an ethyl or methyl group from the C2 position.

Ring-opening followed by further fragmentation, which is a complex process but can provide valuable structural clues.

McLafferty rearrangement , if a γ-hydrogen is available for transfer to the carbonyl oxygen, can lead to a characteristic neutral loss. jove.comnih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 99 | [M - C₃H₇O]⁺ | α-cleavage and subsequent fragmentation |

| 85 | [C₅H₉O]⁺ | Cleavage of the C2-C3 and C5-C6 bonds |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Various cleavage pathways |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Acylium ion from α-cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa While both are forms of vibrational spectroscopy, their selection rules differ, making them complementary. ksu.edu.sa IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, whereas Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. ksu.edu.sa

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears in the region of 1700-1725 cm⁻¹. The C-O-C stretching vibration of the ether linkage would give rise to one or more bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹. The spectrum would also show various C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

In the Raman spectrum, the C=O stretch would also be visible, although it might be weaker than in the IR spectrum. Conversely, the C-C backbone vibrations and symmetric C-H stretches are often more intense in the Raman spectrum. encyclopedia.pub The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (ketone) | Stretching | 1705-1725 (strong) | 1705-1725 (medium) |

| C-H (CH₂, CH₃) | Bending | 1375-1465 (medium) | 1375-1465 (medium) |

| C-O-C (ether) | Asymmetric Stretch | 1070-1150 (strong) | 1070-1150 (weak) |

| C-C | Stretching | (fingerprint region) | (fingerprint region, often strong) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal, one can obtain a detailed map of electron density, from which a model of the molecular structure can be built. spast.org This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

To perform X-ray crystallography on this compound, it would first be necessary to grow a single crystal of suitable size and quality. If successful, the analysis would reveal the conformation of the seven-membered oxepanone ring. Seven-membered rings are flexible and can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. The crystallographic data would unambiguously determine which conformation is preferred in the solid state and how the ethyl and methyl substituents are oriented (e.g., axial or equatorial).

Furthermore, the crystal packing could be analyzed to understand the intermolecular interactions, such as dipole-dipole interactions or van der Waals forces, that govern the solid-state assembly. Although no crystal structure for this compound is currently available, the principles of this technique are well-established for other heterocyclic and ketone-containing molecules. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in the liquid phase. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. nih.gov This would typically involve a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector. HPLC is particularly useful for both analytical purity checks and for preparative-scale purification.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. mdpi.com Given its likely boiling point, this compound should be amenable to GC analysis. In GC, the compound is vaporized and transported through a column by an inert carrier gas (e.g., helium or nitrogen). Separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A variety of columns with different polarities can be used to optimize the separation. Flame Ionization Detection (FID) would be a suitable detection method, offering high sensitivity for organic compounds. GC is an excellent tool for assessing the purity of this compound and for quantifying it in mixtures.

Computational and Theoretical Studies of 2 Ethyl 2 Methyloxepan 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity predictors.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is instrumental in predicting geometries, reaction energies, and spectroscopic properties. However, a specific search of scientific literature reveals no published studies that apply DFT methods to analyze the electronic structure or reactivity of 2-Ethyl-2-methyloxepan-4-one.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. While these methods are powerful for high-accuracy calculations on smaller systems, there is no evidence in the current body of scientific literature of their application to this compound.

Spectroscopic Property Prediction and Validation

Computational methods are often employed to predict spectroscopic data such as NMR, IR, and UV-Vis spectra, which can aid in the experimental characterization of a compound. At present, there are no available studies that report the prediction and subsequent experimental validation of the spectroscopic properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. Such studies would be valuable for understanding the flexibility of the oxepane (B1206615) ring and the influence of the ethyl and methyl substituents. A comprehensive search, however, did not yield any published MD simulation studies specifically focused on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical and Biological Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. The development of a QSAR model requires a dataset of structurally related compounds with measured activity. There are currently no published QSAR models that include this compound for the prediction of its chemical or biological behavior.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for studying how a ligand might interact with a protein's binding site. As of the latest literature review, no molecular docking or ligand-protein interaction studies have been published that investigate this compound.

Derivatives and Analogues of 2 Ethyl 2 Methyloxepan 4 One: Synthesis and Exploration

Design Principles for Novel Oxepanone Derivatives

The design of novel derivatives of a lead compound like 2-Ethyl-2-methyloxepan-4-one is guided by principles aimed at optimizing its pharmacological and pharmacokinetic properties. Heterocyclic scaffolds are frequently employed in drug design because they can be decorated with various substituents to fine-tune molecular properties such as polarity, lipophilicity, and hydrogen bonding capacity. ibmmpeptide.com These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADMET) profiles. nih.gov

Key design strategies applicable to the this compound scaffold include:

Isosteric and Bioisosteric Replacement: The ethyl or methyl groups at the C2 position could be replaced with other alkyl groups (e.g., propyl, cyclopropyl) or functional groups of similar size and electronic properties (e.g., trifluoromethyl) to probe steric and electronic requirements of a potential biological target. The ketone at C4 could be replaced with other functional groups like an oxime or a hydrazone to alter bonding interactions and metabolic stability.

Scaffold Modification: Introducing substituents at various positions on the oxepane (B1206615) ring can significantly impact the molecule's properties. For instance, adding hydroxyl or amino groups can increase polarity and provide new hydrogen bonding sites, potentially improving solubility and target affinity. Conversely, adding lipophilic groups could enhance membrane permeability.

Conformational Restriction: The flexibility of the seven-membered oxepane ring can be constrained by introducing unsaturation or by fusing another ring to the scaffold. Such modifications lock the molecule into specific conformations, which can lead to higher binding affinity and selectivity for a target receptor by reducing the entropic penalty of binding.

The introduction of a heterocyclic motif like oxepane can beneficially influence a compound's solubility and metabolic stability, making it a valuable tool for medicinal chemists. acs.org

Synthetic Routes to Substituted this compound Analogues

The synthesis of the oxepane ring can be challenging due to unfavorable entropic and enthalpic factors associated with the formation of seven-membered rings. rsc.org However, several strategies have been developed, including ring-closing metathesis, intramolecular cyclizations, and ring-expansion reactions. rsc.orgthieme-connect.comresearchgate.net A plausible approach to the this compound core is through the ring expansion of a suitably substituted cyclohexanone (B45756) precursor.

The quaternary center at the C2 position is a key feature of the target molecule. Its construction requires careful synthetic planning. A potential route involves the sequential α-alkylation of a precursor ketone. For instance, a protected 4-hydroxycyclohexanone (B83380) could be alkylated first with methyl iodide and then with ethyl iodide (or vice versa) using a strong base like lithium diisopropylamide (LDA). Subsequent steps would then be required to transform the six-membered ring into the seven-membered oxepane.

Alternatively, variations in the C2 substituents can be achieved by using different alkylating agents in the synthetic sequence. This allows for the creation of a library of analogues with diverse steric and electronic properties at this position.

Further diversification can be achieved by functionalizing the oxepane ring itself. The positions alpha to the carbonyl group (C3 and C5) are particularly amenable to modification. Drawing parallels from the chemistry of other heterocyclic ketones like 1,4-benzodiazepines, several strategies can be proposed. scielo.bracs.orgacs.org

α-Halogenation and Substitution: The ketone can be treated with reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the C3 or C5 position. This halogen can then serve as a leaving group for nucleophilic substitution reactions, allowing the introduction of various functional groups such as hydroxyl (via hydrolysis), alkoxy, or amino groups.

Aldol Condensation: Under basic or acidic conditions, the enolate of the oxepanone could react with various aldehydes in an Aldol condensation reaction at the C3 or C5 position, leading to the formation of a new carbon-carbon bond and the introduction of a variety of substituents.

Oxidation/Reduction: The ketone at C4 could be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol provides a handle for further functionalization, such as esterification or etherification.

Stereochemical Aspects in Derivative Synthesis

The synthesis of this compound and its analogues presents significant stereochemical challenges. The C2 position is a quaternary stereocenter, meaning it is a chiral center bonded to four different non-hydrogen substituents. The stereoselective construction of such centers is a formidable task in organic synthesis due to steric hindrance. nih.govox.ac.uk

If the synthesis proceeds through a non-stereoselective pathway, the product will be a racemic mixture of (R)- and (S)-enantiomers at the C2 position. These enantiomers would need to be separated using chiral chromatography or resolution techniques to study their individual biological activities, which often differ significantly.

Modern synthetic methods offer potential solutions for controlling this stereochemistry:

Asymmetric Catalysis: The use of chiral catalysts could enable the enantioselective alkylation of a precursor, setting the stereochemistry at the C2 center. nih.govdntb.gov.ua

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the precursor molecule to direct the alkylation steps stereoselectively, after which the auxiliary is removed.

Substrate Control: If a chiral starting material from the "chiral pool" (e.g., a sugar or amino acid) is used, its inherent stereochemistry can be used to direct the formation of new stereocenters. elsevierpure.com

Furthermore, functionalization at other positions on the oxepane ring (e.g., C3 or C5) can create additional stereocenters, leading to the possibility of multiple diastereomers. Controlling the relative and absolute stereochemistry of all chiral centers is crucial for understanding the structure-activity relationship.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. rsc.org For the this compound scaffold, an SAR study would involve synthesizing a library of analogues, as described in section 6.2, and evaluating them in a relevant biological assay.

By systematically altering different parts of the molecule, researchers can deduce which features are essential for activity. Key questions to be addressed in an SAR study of this scaffold would include:

The C2-Substituents: How does the size, length, and branching of the alkyl groups at C2 affect activity? Is a quaternary center essential, or would a single substituent suffice? Replacing the ethyl group with a propyl group, for example, might enhance van der Waals interactions in a hydrophobic binding pocket, while a smaller methyl group might be preferred if the pocket is sterically constrained.

The C4-Ketone: Is the carbonyl group essential for activity? Its role as a hydrogen bond acceptor could be critical. Modifying it to an alcohol would change its hydrogen bonding properties (both donor and acceptor), while conversion to an oxime could introduce new interactions and alter the electronic profile.

Ring Substituents: What is the effect of adding polar or nonpolar substituents at different positions on the oxepane ring? A hydroxyl group at C3, for instance, could introduce a key hydrogen bond that increases affinity, whereas a bulky substituent at C5 might cause a steric clash that abolishes activity.

The results of such a study are often summarized in a table to visualize the relationship between structure and activity. The following is a hypothetical table illustrating what an initial SAR study for this compound analogues targeting a hypothetical enzyme might look like.

| Compound | R1 | R2 | Modification at C3 | Hypothetical Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 (Parent) | -CH₃ | -CH₂CH₃ | -H | 5.2 |

| 2 | -CH₃ | -CH₃ | -H | 15.8 |

| 3 | -H | -CH₂CH₃ | -H | > 50 |

| 4 | -CH₃ | -CH₂CH₂CH₃ | -H | 2.1 |

| 5 | -CH₃ | -CH₂CH₃ | -OH (R-isomer) | 0.9 |

| 6 | -CH₃ | -CH₂CH₃ | -OH (S-isomer) | 8.4 |

From this hypothetical data, one might conclude that: a) a quaternary center at C2 is preferred over a tertiary one (Compound 3 vs 1); b) a larger alkyl group like propyl at R2 is beneficial (Compound 4 vs 1); and c) a hydroxyl group at C3 significantly improves activity, but its stereochemistry is critical (Compound 5 vs 6). This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

Rational Design Based on SAR Insights

The rational design of novel derivatives and analogues of a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry. This approach leverages structure-activity relationship (SAR) insights to guide the synthesis of new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. While specific SAR data for this compound is not extensively available in the public domain, the principles of rational design can be illustrated by examining related heterocyclic scaffolds. The overarching goal is to understand which parts of a molecule are essential for its biological activity (the pharmacophore) and which can be modified to fine-tune its properties.

The process typically involves iterative cycles of designing, synthesizing, and testing new analogues. Insights from these studies help in building a comprehensive SAR model that informs subsequent design strategies. Key modifications often include altering substituent groups, changing ring sizes, or introducing heteroatoms to probe the steric, electronic, and hydrophobic requirements of the biological target.

For instance, in the development of anticancer agents, a 4-substituted methoxybenzoyl-aryl-thiazole scaffold was identified as a potent inhibitor of tubulin polymerization. nih.gov Initial SAR studies focused on modifications of the "A" and "C" rings of the lead compound. To further expand the SAR and improve properties such as bioavailability, researchers rationally designed new analogues by modifying the "B" ring and the carbonyl linker. nih.gov This systematic approach allows for a deeper understanding of the molecular interactions governing the desired biological effect.

The following table illustrates how systematic modifications to a core scaffold can influence biological activity, using data from the development of novel anticancer agents as a representative example.

| Compound ID | B Ring Modification | C Ring Substitution | IC50 (nM) against A-549 cancer cell line |

| 1a | Thiazole (B1198619) | 3,4,5-trimethoxy | 1.5 |

| 9a | Oxazole (B20620) | 3,4,5-trimethoxy | >1000 |

| 9b | Imidazole (B134444) | 3,4,5-trimethoxy | 580 |

| 9f | Pyridine (B92270) | 3,4,5-trimethoxy | 8.2 |

This data is illustrative of the rational design process and is based on research on 4-substituted methoxylbenzoyl-aryl-thiazole analogues. nih.gov

The data clearly shows that replacing the thiazole "B" ring with an oxazole or imidazole ring leads to a significant loss of activity, whereas a pyridine ring is better tolerated, although still less potent than the original thiazole. nih.gov Such findings are crucial as they guide chemists to focus on modifications that are more likely to yield favorable results.

Furthermore, to address challenges like poor solubility and bioavailability, rational design can involve the introduction of specific functional groups or linkers. In the case of the phenyl-aminothiazole (PAT) template, an amino linker was inserted between the "A" and "B" rings. This modification not only maintained the nanomolar potency against cancer cell lines but also significantly improved solubility and bioavailability compared to the original scaffold. nih.gov

In another example of rational design, researchers developed novel RNase L inhibitors based on a 2-((pyrrol-2-yl)methylene)thiophen-4-one scaffold. nih.gov Through structure-based design and subsequent chemical synthesis, they were able to create derivatives with significantly improved inhibitory activity. nih.gov A structural optimization study resulted in compounds that were over 30 times more potent than sunitinib, a known kinase inhibitor with off-target RNase L inhibitory activity. nih.gov This highlights the power of rational design in optimizing lead compounds to achieve high potency and selectivity.

Ultimately, the insights gained from SAR studies are used to construct a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. New molecules can then be designed to fit this model, increasing the probability of discovering compounds with the desired therapeutic profile. While the specific journey of designing this compound analogues is not detailed in available literature, these examples provide a clear framework for how such a process would be scientifically approached.

Advanced Applications in Organic Synthesis and Materials Science

2-Ethyl-2-methyloxepan-4-one as a Building Block in Complex Molecule Synthesis

There is no available scientific literature to suggest that this compound has been utilized as a building block in the synthesis of complex molecules. Research in this area often focuses on other oxepane (B1206615) derivatives with different substitution patterns that lend themselves to specific synthetic strategies.

Role in the Synthesis of Other Heterocyclic Compounds

No documented synthetic routes or methodologies were found that employ this compound as a precursor or intermediate in the synthesis of other heterocyclic compounds. The reactivity of the ketone and the ether linkage within the oxepane ring could theoretically be exploited for such transformations, but no studies have been published to this effect.

Potential in Polymer Chemistry and Functional Materials

While the broader class of oxepanes and related lactones are known for their applications in polymer science, there is a lack of specific data on the use of this compound in this field.

Monomer or Co-monomer Applications

There are no studies indicating that this compound has been investigated as a monomer or co-monomer in polymerization reactions. Its potential for ring-opening polymerization or other polymerization mechanisms has not been explored in the available literature.

Synthesis of Bio-based Polymers

The synthesis of bio-based polymers from renewable resources is a significant area of research. Current time information in Allegan County, US.researchgate.netmdpi.com However, there is no evidence to suggest that this compound is derived from biological feedstocks or has been used in the creation of bio-based polymers.

Investigation of Biological Interactions and Potential in Vitro Activities

In vitro Assessment of Biological Activities

Direct in vitro assessment of the biological activities of 2-Ethyl-2-methyloxepan-4-one has not been reported in the publicly available scientific literature. However, the evaluation of analogous structures and the broader class of oxepane-containing molecules provides a foundation for hypothesizing its potential biological profile.

Enzyme Inhibition Studies

While no specific enzyme inhibition studies have been conducted on this compound, the chemical structure suggests potential interactions with various enzyme classes. The presence of a ketone functional group within a cyclic system is a feature in some enzyme inhibitors. For instance, certain heterocyclic ketones have been shown to possess antimitotic activity by targeting tubulin. nih.gov

To predict potential enzyme targets for this compound, chemoinformatic approaches can be employed. Computational tools can screen the structure of a small molecule against databases of known enzyme active sites to identify potential binding partners. researchgate.net Such in silico studies could generate hypotheses for future experimental validation.

Table 1: Potential Enzyme Classes for Inhibition Studies of this compound and its Analogues

| Enzyme Class | Rationale for Investigation | Representative Examples of Related Inhibitors |

| Kinases | Many kinase inhibitors feature heterocyclic scaffolds. The oxepane (B1206615) ring could serve as a novel scaffold. | Staurosporine (a natural product with a different heterocyclic core) |

| Proteases | The ketone group could potentially interact with active site residues of certain proteases. | Cathepsin inhibitors with cyclic ketone warheads. |

| Histone Deacetylases (HDACs) | Some HDAC inhibitors possess a zinc-binding group, and the ketone could potentially be explored for such interactions. | Vorinostat (SAHA) |

| Monoamine Oxidases (MAO) | Certain heterocyclic compounds have shown MAO inhibitory activity. | Pargyline |

This table is illustrative and based on general principles of medicinal chemistry. The compounds listed are not direct analogues but serve to exemplify the types of enzyme inhibitors that share broad structural features.

Receptor Binding Assays

Predictive modeling can be a valuable tool in identifying potential receptor targets. By comparing the three-dimensional structure of this compound to the structures of known receptor ligands, it is possible to identify potential binding partners. nih.gov Publicly available databases such as BindingDB contain vast amounts of binding affinity data that can be used to train predictive models. bindingdb.orgoup.com

Table 2: Selected Receptor Families for Profiling this compound and Analogues

| Receptor Family | Rationale for Investigation | Examples of Relevant Ligands with Heterocyclic Scaffolds |

| G-Protein Coupled Receptors (GPCRs) | A large and diverse family of receptors that are common drug targets. | Serotonin receptor ligands, Dopamine receptor ligands |

| Ion Channels | Certain small molecules can modulate the function of ion channels. | Calcium channel blockers, Sodium channel blockers |

| Nuclear Receptors | These receptors are involved in the regulation of gene expression. | Estrogen receptor modulators, Androgen receptor modulators |

This table provides a general overview of receptor families that could be of interest for screening. The listed examples are not structurally similar to this compound but represent the diversity of ligands for these targets.

Cell-based Assays for Mechanistic Understanding

Cell-based assays are crucial for understanding the biological effects of a compound in a more complex biological context. acs.org In the absence of specific data for this compound, we can look to studies on other oxepane-containing compounds. For instance, certain marine natural products with an oxepane motif have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov This suggests that this compound and its analogues could be evaluated for their antiproliferative or cytotoxic activities.

A panel of human cancer cell lines would be a suitable starting point for such an investigation. Assays measuring cell viability, proliferation, and apoptosis could provide initial insights into the compound's biological effects.

Table 3: Potential Cell-based Assays for this compound

| Assay Type | Purpose | Example Cell Lines |

| Cytotoxicity/Antiproliferative Assays (e.g., MTT, CellTiter-Glo) | To determine the effect of the compound on cell viability and growth. | A549 (lung), MCF-7 (breast), HCT116 (colon), PC-3 (prostate) |

| Apoptosis Assays (e.g., Caspase activity, Annexin V staining) | To investigate if the compound induces programmed cell death. | As above |

| Cell Cycle Analysis | To determine if the compound affects cell cycle progression. | As above |

| Wnt Signaling Reporter Assay | Based on the activity of other oxepanes, to investigate potential modulation of the Wnt pathway. | HEK293T with a Wnt reporter construct |

Elucidation of Mechanisms of Biological Action

Should initial cell-based assays reveal significant activity for this compound or its analogues, the next step would be to elucidate the underlying mechanism of action. Based on the activities of other oxepane derivatives, one potential pathway to investigate is the Wnt signaling pathway. nih.govbiorxiv.orgbio.toolsbiorxiv.orgnih.gov Small molecules have been shown to modulate this pathway at various points, leading to either its activation or inhibition. nih.govbiorxiv.orgbio.toolsbiorxiv.orgnih.gov

If, for example, this compound were to exhibit anticancer activity, further studies could involve target identification techniques. These could include affinity chromatography, chemical proteomics, or computational approaches to identify the specific protein(s) with which the compound interacts to exert its effect.

Chemoinformatics and Target Identification for this compound and its Analogues

Chemoinformatics provides a powerful suite of computational tools to predict the biological activity and potential targets of small molecules, which is particularly valuable for uncharacterized compounds like this compound. frontiersin.org By analyzing the chemical structure of a molecule, these tools can identify similarities to compounds with known biological activities and predict potential protein targets.

Several web-based platforms and software are available for this purpose. For example, tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to predict the most likely protein targets of a small molecule. bio.tools Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of a series of related compounds based on their structural features. mdpi.com

Table 4: Chemoinformatic Approaches for Target Identification

| Approach | Description | Potential Application for this compound |

| Ligand-based Virtual Screening | Screening of 3D compound databases to find molecules with similar shapes and properties to a known active ligand. | As there are no known direct ligands, this would be more applicable to analogues with identified activity. |

| Structure-based Virtual Screening (Docking) | Docking the 3D structure of the compound into the binding sites of known protein targets to predict binding affinity. | Could be used to screen against a panel of cancer-related targets or other enzymes and receptors. researchgate.net |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for a biological activity. | Could be used to design more potent analogues if an initial activity is discovered. |

| Machine Learning and AI | Utilizing algorithms trained on large datasets of compound-activity relationships to predict the activity of new molecules. | Can provide predictions for a wide range of biological endpoints, including cytotoxicity and receptor binding. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.